6-Hydroxymethyl Exemestane

Description

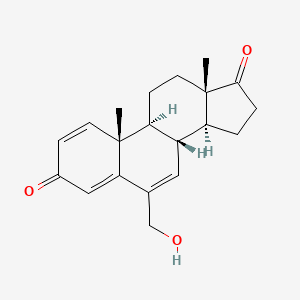

Structure

3D Structure

Properties

IUPAC Name |

(8R,9S,10R,13S,14S)-6-(hydroxymethyl)-10,13-dimethyl-9,11,12,14,15,16-hexahydro-8H-cyclopenta[a]phenanthrene-3,17-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24O3/c1-19-7-5-13(22)10-17(19)12(11-21)9-14-15-3-4-18(23)20(15,2)8-6-16(14)19/h5,7,9-10,14-16,21H,3-4,6,8,11H2,1-2H3/t14-,15-,16-,19+,20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNBSDZVEXCMDRX-DAELLWKTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2=O)C=C(C4=CC(=O)C=CC34C)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)C=C(C4=CC(=O)C=C[C@]34C)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90857727 | |

| Record name | 6-(Hydroxymethyl)androsta-1,4,6-triene-3,17-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90857727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

152764-26-6 | |

| Record name | 6-(Hydroxymethyl)androsta-1,4,6-triene-3,17-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90857727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Metabolic Pathways and Enzymatic Formation of 6 Hydroxymethyl Exemestane

Cytochrome P450 Enzyme System Contributions

The formation of 6-hydroxymethyl exemestane (B1683764) is heavily reliant on the cytochrome P450 (CYP) enzyme system, a superfamily of proteins crucial for drug metabolism.

The oxidation of exemestane to 6-hydroxymethyl exemestane is primarily mediated by the CYP3A subfamily of enzymes. nih.govclinpgx.orgnih.gov Studies using human liver microsomes have shown a significant correlation between the production rate of this compound and the activity of CYP3A (Spearman r = 0.76) and, to a lesser extent, CYP2B6 (Spearman r = 0.57). nih.govclinpgx.orgnih.gov Experiments with recombinant P450 enzymes confirm that CYP3A4 is the major catalyst in this reaction. nih.gov The critical role of CYP3A4 is further substantiated by inhibition studies, where CYP3A-specific inhibitors like troleandomycin (B1681591) and ketoconazole (B1673606) significantly reduced the formation of this compound by 95% and 45%, respectively. nih.govclinpgx.org

While CYP3A4 is the principal enzyme, other isoforms also contribute to the formation of this compound. Recombinant CYP3A5 has been identified as a major enzyme involved in this metabolic process. nih.gov Additionally, isoforms such as CYP2C9, CYP1A1, CYP2C19, and CYP2C8 have been shown to facilitate the formation of this metabolite, although their contributions are estimated to be 5- to 20-fold lower than that of the primary enzymes. nih.gov This indicates that while CYP3A4 and CYP3A5 are the main drivers, a broader range of P450 enzymes can participate in the 6-hydroxylation of exemestane. nih.govnih.gov

Metabolic Kinetics and Efficiency of this compound Formation in Hepatic Systems

Kinetic analyses in human liver microsomal preparations provide insight into the efficiency of this compound formation. The apparent catalytic efficiency (Clint app) for its production averages 21.05 μl/mg × min. nih.gov When examining specific recombinant enzymes, CYP3A4 demonstrates the highest catalytic efficiency, calculated at 840 nl/pmol P450 × min, a rate at least four times higher than any other P450 isoform investigated. nih.govclinpgx.org

| Enzyme Isoform | Formation Rate (pmol/pmol P450 × min) |

|---|---|

| CYP3A4 | 0.42 |

| CYP3A5 | 0.30 |

| CYP2B6 | 0.10 |

| Other (CYP2C9, CYP1A1, etc.) | 5- to 20-fold lower than major enzymes |

Comparative Analysis of Metabolic Routes: 6-Hydroxylation versus 17-Reduction of Exemestane

Exemestane metabolism proceeds along two main pathways: 6-hydroxylation to form this compound and 17-reduction to form 17-hydroexemestane. In human liver systems, these two routes exhibit comparable catalytic efficiencies, with an average of 21.05 μl/mg × min for 6-hydroxylation and 16.23 μl/mg × min for 17-reduction, indicating both are significant metabolic fates for the drug. nih.gov However, the enzymatic drivers for these pathways are distinct. While 6-hydroxylation is primarily a CYP3A-mediated process, the 17-reduction pathway is catalyzed by multiple P450s, including CYP4A11 and CYP1A1/2. nih.govclinpgx.orgnih.gov This enzymatic difference is highlighted by inhibitor studies, where CYP3A inhibitors markedly block this compound formation but have no significant effect on the production of 17-hydroexemestane. nih.govclinpgx.orgnih.gov

| Feature | 6-Hydroxylation (to this compound) | 17-Reduction (to 17-Hydroexemestane) |

|---|---|---|

| Primary Enzymes | CYP3A4, CYP3A5, CYP2B6 | CYP4A11, CYP1A1/2 |

| Apparent Catalytic Efficiency (Clint app) | ~21.05 μl/mg × min | ~16.23 μl/mg × min |

| Effect of CYP3A Inhibitors | Strongly inhibited | Not markedly inhibited |

Role of Genetic Polymorphisms in Enzyme Activity Affecting this compound Production

Genetic variations, or polymorphisms, in the genes encoding cytochrome P450 enzymes can alter their activity and subsequently impact the metabolism of drugs like exemestane. nih.gov Since CYP3A4 is the primary enzyme responsible for producing this compound, genetic variants that reduce CYP3A4 function can lead to lower production of this metabolite and higher circulating concentrations of the parent drug, exemestane. nih.govnih.gov

A notable example is the CYP3A422 single nucleotide polymorphism (SNP), which is associated with reduced enzyme activity. nih.gov Studies have shown that patients carrying the low-activity CYP3A422 allele exhibit a significant (54%) increase in exemestane concentration. nih.goviu.edu This suggests that individuals with this genetic variant metabolize exemestane to this compound less efficiently, leading to altered drug disposition. nih.govnih.gov The variable activity of CYP3A and CYP2B6 due to genetic factors may therefore play a role in inter-individual differences in exemestane metabolism. nih.gov

Chemical Synthesis and Derivatization Strategies for 6 Hydroxymethyl Exemestane

Synthetic Routes for 6-Hydroxymethyl-1,4-androstadiene-3,17-dione as an Exemestane (B1683764) Intermediate

The primary route for the synthesis of 6-hydroxymethyl-1,4-androstadiene-3,17-dione, a key intermediate in the production of exemestane, commences with the commercially accessible steroid, 1,4-androstadiene-3,17-dione (ADD). A prevalent and effective method involves a two-step process. nih.gov

The initial step is the reaction of 1,4-androstadiene-3,17-dione with pyrrolidine (B122466). This reaction forms the intermediate 1,3-dipyrrolidine-1,4-androstadiene-3,17-dione. nih.gov Subsequently, this intermediate is reacted with formalin (an aqueous solution of formaldehyde) to introduce the hydroxymethyl group at the C6 position, yielding 6-hydroxymethyl-1,4-androstadiene-3,17-dione. nih.gov

Table 1: Key Stages in the Synthesis of 6-Hydroxymethyl-1,4-androstadiene-3,17-dione

| Step | Starting Material | Reagents | Intermediate/Product |

| 1 | 1,4-Androstadiene-3,17-dione | Pyrrolidine | 1,3-dipyrrolidine-1,4-androstadiene-3,17-dione |

| 2 | 1,3-dipyrrolidine-1,4-androstadiene-3,17-dione | Formalin | 6-Hydroxymethyl-1,4-androstadiene-3,17-dione |

Optimization of Synthetic Processes for Research and Industrial Application

For large-scale industrial production, the efficiency and environmental impact of synthetic routes are critical considerations. The synthesis of 6-hydroxymethyl-1,4-androstadiene-3,17-dione has been the subject of optimization to enhance yield, simplify procedures, and reduce the use of hazardous materials. nih.gov

A significant challenge in the industrial application of the aforementioned two-step synthesis is the isolation of the 1,3-dipyrrolidine-1,4-androstadiene-3,17-dione intermediate, which is hindered by its high solubility and instability. nih.gov Traditional purification methods such as crystallization or column chromatography following the evaporation of excess pyrrolidine are often problematic on an industrial scale. nih.gov

Innovations in the process have focused on streamlining the procedure and minimizing solvent use. One improved method eliminates the need for certain toxic solvents like methanol, which not only curtails adverse environmental effects but also lowers production costs. nih.gov This optimized process results in a higher yield of 6-hydroxymethyl-1,4-androstadiene-3,17-dione with a purity level suitable for its direct use in the final steps of exemestane synthesis. nih.gov

Table 2: Comparison of Traditional and Optimized Synthesis Processes

| Feature | Traditional Method | Optimized Method |

| Intermediate Isolation | Difficult due to high solubility and instability | Simplified procedures, may not require isolation |

| Solvent Use | May involve toxic solvents like methanol | Elimination of certain toxic solvents |

| Yield | Lower | Significantly higher |

| Environmental Impact | Higher due to solvent waste | Reduced environmental footprint |

| Cost-Effectiveness | Less cost-effective | More cost-effective |

Methodologies for Stereochemical Elucidation of 6-Hydroxymethyl Exemestane Derivatives

The biological activity of steroid derivatives is often intrinsically linked to their stereochemistry. Therefore, the precise determination of the three-dimensional arrangement of atoms in this compound derivatives is crucial. A key analytical technique employed for this purpose is Nuclear Overhauser Effect Spectroscopy (NOESY).

NOESY is a powerful 2D NMR technique that allows for the determination of the spatial proximity of atoms within a molecule. In a study of exemestane metabolites, the stereochemistry of the epoxide groups in derivatives such as 6β-spirooxiranandrosta-1,4-diene-3,17-dione and 1α,2α-epoxy-6-methylenandrost-4-ene-3,17-dione was definitively established for the first time through the use of NOESY experiments. nih.gov This technique provides unequivocal evidence of the relative orientation of different parts of the molecule, which is fundamental for understanding structure-activity relationships. nih.gov

Novel Approaches in the Preparation of Exemestane Metabolites for Research

The study of exemestane's metabolites is essential for a comprehensive understanding of its pharmacological profile. Researchers have developed various novel approaches to synthesize these metabolites for in-vitro and in-vivo studies.

One innovative approach is the use of microbial transformation. This method utilizes microorganisms, such as fungi, to carry out specific chemical modifications on the exemestane molecule that may be challenging to achieve through conventional chemical synthesis. For instance, the incubation of exemestane with the fungi Macrophomina phaseolina and Fusarium lini has been shown to produce several hydroxylated metabolites, including 11α-hydroxy-6-methylene-androsta-1,4-diene-3,17-dione and 16β,17β-dihydroxy-6-methylene-androsta-1,4-diene-3-one. researchgate.net

Table 3: Methods for the Preparation of Exemestane Metabolites

| Method | Approach | Example Metabolites Produced |

| Microbial Transformation | Use of fungi to hydroxylate the exemestane structure | 11α-hydroxy-6-methylene-androsta-1,4-diene-3,17-dione, 16β,17β-dihydroxy-6-methylene-androsta-1,4-diene-3-one |

| Chemical Synthesis | Targeted synthesis of specific metabolites | 17β-hydroxy-6-methylenandrosta-1,4-dien-3-one, 6β-spirooxiranandrosta-1,4-diene-3,17-dione |

Preclinical Biological Activity and Biochemical Mechanisms of 6 Hydroxymethyl Exemestane

Aromatase Inhibitory Potential of 6-Hydroxymethyl Exemestane (B1683764)

Comparative Analysis of Aromatase Inhibition Potency with Parent Exemestane and Other Metabolites

Preclinical in vitro studies utilizing human placental aromatase have demonstrated that while 6-hydroxymethyl exemestane is an effective aromatase inhibitor, it is less potent than its parent compound, exemestane. nih.gov Research comparing a series of exemestane analogs and metabolites revealed a clear hierarchy of inhibitory activity. nih.gov

Exemestane itself is the most potent, with a 50% inhibitory concentration (IC50) of 27 nM. nih.gov Modifications at the C-6 position, including the introduction of a hydroxymethyl group, generally lead to a decrease in potency. The metabolite 6-beta-hydroxymethyl exemestane has an IC50 of 295 nM, while this compound is less potent with an IC50 of 2,300 nM. nih.gov Both are significantly less potent than exemestane and another metabolite, 17-beta-hydroxy-exemestane (IC50 of 69 nM). nih.gov Despite this reduced potency, these metabolites are considered active, suggesting that the therapeutic efficacy of exemestane may be attributed not only to the parent drug but also to the collective action of its metabolic products. nih.gov

| Compound | IC50 (nM) |

|---|---|

| Exemestane | 27 |

| 17-beta-hydroxy-exemestane | 69 |

| 6-beta-hydroxymethyl exemestane | 295 |

| This compound | 2,300 |

Mode of Aromatase Enzyme Interaction

Exemestane is classified as an irreversible, steroidal aromatase inactivator. drugbank.comwikipedia.org Its mechanism of action is often referred to as "suicide inhibition." Structurally similar to the natural aromatase substrate, androstenedione, exemestane acts as a false substrate for the enzyme. wikipedia.org It binds to the active site, where it is processed into a reactive intermediate that then binds covalently and irreversibly to the enzyme. drugbank.com This permanent binding inactivates the aromatase enzyme, necessitating de novo synthesis to restore its function. drugbank.com This mode of action ensures a sustained reduction in estrogen levels. cancerresearchuk.org While studies have not exclusively detailed the interaction mode for this compound, its structural similarity to the parent compound and its demonstrated time-dependent inhibition suggest it likely follows a similar mechanism of irreversible binding and inactivation. nih.gov

Cellular Effects in Estrogen Receptor-Positive Breast Cancer Cell Lines

The biological activity of this compound extends beyond simple enzyme inhibition, exerting direct effects on the cellular processes of estrogen receptor-positive (ER+) breast cancer cells. nih.gov Studies show that this active metabolite can suppress the growth of both treatment-sensitive and acquired-resistant ER+ breast cancer cells, highlighting its potential contribution to the clinical efficacy of exemestane. nih.gov

Impact on Cell Viability and Proliferation

Like its parent compound, this compound has been shown to reduce the viability of ER+ breast cancer cells that overexpress aromatase (MCF-7aro). nih.gov Research indicates that exemestane metabolites, including this compound, decrease cell viability in a manner that is dependent on both dose and time of exposure. nih.gov This anti-proliferative effect is linked to the metabolite's ability to induce cell cycle arrest, specifically a G0/G1 phase arrest, which is similar to, though less pronounced than, the effect of exemestane itself. mdpi.com

Induction of Cell Cycle Arrest and Apoptosis Pathways (e.g., Mitochondrial Pathway, Caspase-8 Activation)

A key mechanism by which this compound suppresses breast cancer cell growth is through the induction of programmed cell death, or apoptosis. nih.gov Research demonstrates that this metabolite, along with other active derivatives of exemestane, triggers cell cycle arrest in sensitive breast cancer cells, which is a precursor to apoptosis. nih.govresearchgate.net The induced apoptotic process proceeds via the mitochondrial pathway, a central route for intrinsic apoptosis. nih.gov Furthermore, the activation of caspase-8 has been observed, suggesting a potential cross-talk or involvement of the extrinsic apoptotic pathway. nih.govresearchgate.net These findings indicate that this compound actively contributes to the elimination of cancer cells.

Role in Autophagy Modulation as a Mechanism of Action

In addition to apoptosis, this compound has been found to modulate autophagy in breast cancer cells. nih.gov Autophagy is a cellular process of self-degradation of components, which can either promote cell survival or contribute to cell death depending on the context. While the parent drug exemestane is known to induce autophagy as a pro-survival mechanism in some cancer cells, its metabolites, including this compound, appear to utilize this pathway differently. nih.govnih.govmdpi.com In the case of the metabolites, studies indicate that the induction of autophagy serves as a promoter of apoptosis. nih.govresearchgate.net This suggests a synergistic relationship between the two pathways, where autophagy facilitates and enhances the apoptotic cell death initiated by the metabolite. This distinct mechanism underscores the complex and multifaceted anti-cancer activity of exemestane's metabolic products. nih.gov

Table of Compounds

| Compound Name |

|---|

| This compound |

| Exemestane |

| 17-beta-hydroxy-exemestane |

| 6-beta-hydroxymethyl exemestane |

| Androstenedione |

Modulation of Estrogen Receptor and Androgen Receptor Expression and Activity by Metabolites

Detailed preclinical studies specifically investigating the direct modulatory effects of this compound on the expression and activity of the Estrogen Receptor (ER) and Androgen Receptor (AR) are not extensively detailed in the available scientific literature. While other metabolites of exemestane, such as 17β-hydroxy-6-methylenandrosta-1,4-dien-3-one (a hydroxylated derivative), have been shown to interact weakly with ERα and strongly with AR, specific binding affinities and functional assay data for this compound on these receptors are not prominently reported. researchgate.netnih.gov

Mechanisms of Sensitization in Aromatase Inhibitor-Resistant Cancer Cell Models

The biological activity of this compound (6-HME) has been evaluated in hormone-dependent breast cancer cell lines designed to model aromatase inhibitor activity. In studies utilizing MCF-7aro cells, which are MCF-7 breast cancer cells overexpressing aromatase, 6-HME demonstrated a capacity to inhibit aromatase and reduce cancer cell viability. nih.gov

Research indicates that 6-HME, along with the parent compound exemestane and other metabolites, reduces the viability of MCF-7aro cells in a manner that is dependent on both dose and time. nih.gov This suggests that the efficacy of exemestane in clinical settings may be partially attributable to the continued biological activity of its metabolites, including this compound. nih.gov These findings imply that even after the metabolic conversion of the parent drug, its derivatives continue to exert anti-proliferative effects in cancer cells that rely on estrogen for growth. nih.gov

Differentiation of Biological Effects of this compound from Parent Compound

Preclinical investigations have established that this compound (6-HME) is a potent aromatase inhibitor, similar to its parent compound, exemestane. nih.gov However, its relative potency and effects on cell viability show a distinct profile. In comparative studies, the aromatase inhibitory activity of various exemestane metabolites was assessed. nih.gov

Table 1: Comparative Aromatase Inhibitory Activity in MCF-7aro Cells This table is based on data interpreted from scientific abstracts; specific values may vary in detailed publications.

| Compound | Description | Potency vs. Exemestane |

| Exemestane | Parent Compound | Baseline |

| This compound (6-HME) | Metabolite | Potent Inhibitor |

| 17β-hydroxy-6-methylenandrosta-1,4-dien-3-one (17-βHE) | Metabolite | More potent than Exemestane |

Analytical and Methodological Approaches for the Study of 6 Hydroxymethyl Exemestane

Development and Validation of Quantification Methods (e.g., LC-MS/MS)

The accurate quantification of 6-hydroxymethyl exemestane (B1683764) in biological matrices is predominantly achieved through the development and validation of liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods. semanticscholar.orgmdpi.com These methods are essential for delineating the pharmacokinetic profile of exemestane and its metabolites.

High-performance liquid chromatography (HPLC) and LC-MS/MS are the analytical techniques of choice for identifying and quantifying exemestane and its metabolites, including 6-hydroxymethyl exemestane. nih.govnih.gov For quantification in plasma, LC-MS/MS methods have been developed with a lower limit of quantification (LLOQ) ranging from 0.05 to 7.0 ng/mL. mdpi.comresearchgate.net One such method utilized an electrospray ionization (ESI) source in the positive mode, detecting this compound through selective reaction monitoring (SRM). mdpi.com

A study detailing the quantification of exemestane and its metabolites in both urine and plasma from breast cancer patients employed a UPLC-MS/MS method. This approach allowed for the successful measurement of this compound alongside other key metabolites. nih.gov The limits of quantification for the various metabolites in this study were established in the nanomolar range in both plasma and urine. nih.gov

The validation of these analytical methods is critical and typically involves assessing parameters such as accuracy, precision, sensitivity, and selectivity. The use of isotopically labeled internal standards, such as deuterium-labeled compounds, is a common practice to ensure high accuracy and precision in quantification. nih.gov

Table 1: Examples of LC-MS/MS Method Parameters for Exemestane Metabolite Quantification

| Analyte | Matrix | LLOQ | Internal Standard | Reference |

|---|---|---|---|---|

| Exemestane & Metabolites | Human Plasma | 0.05 - 7.0 ng/mL | Not Specified | mdpi.comresearchgate.net |

| Exemestane & Metabolites | Human Urine & Plasma | 0.7 - 7.2 nM | Deuterium-labeled standards | nih.gov |

Application in In Vitro Drug Metabolism Studies (e.g., Human Liver Microsomes, Recombinant P450s)

In vitro drug metabolism studies are fundamental to identifying the enzymatic pathways responsible for the biotransformation of xenobiotics. For exemestane, these studies have been instrumental in elucidating the formation of this compound.

The formation of this compound, also referred to as MII in some studies, has been identified as a predominant metabolic pathway for exemestane. nih.govnih.gov Studies utilizing human liver microsomes (HLMs) have demonstrated that the oxidation of exemestane to this compound is primarily mediated by the cytochrome P450 (CYP) 3A subfamily. nih.govnih.govsemanticscholar.org

Further investigations with a panel of recombinant human CYP enzymes have confirmed that CYP3A4 is the major enzyme responsible for the formation of this compound. nih.govdoi.org In these experiments, recombinant CYP3A4 exhibited the highest catalytic efficiency for this metabolic reaction. nih.govsemanticscholar.org Other isoforms, such as CYP3A5 and CYP2B6, also contribute to its formation, but to a lesser extent. nih.govdoi.org

Chemical inhibition studies in HLMs have provided further evidence for the role of CYP3A. The use of CYP3A-specific inhibitors, such as ketoconazole (B1673606) and troleandomycin (B1681591), resulted in a significant reduction in the formation of this compound. nih.govnih.gov Specifically, troleandomycin and ketoconazole inhibited its formation by 95% and 45%, respectively. nih.govnih.gov

Table 2: Recombinant Cytochrome P450 Enzymes Involved in this compound (MII) Formation

| Enzyme | Formation Rate (pmol/pmol P450 x min) | Catalytic Efficiency (Clint) (nl/pmol P450 x min) | Reference |

|---|---|---|---|

| CYP3A4 | 0.42 | 840 | nih.govdoi.org |

| CYP3A5 | 0.30 | Not Specified | nih.govdoi.org |

| CYP2B6 | 0.10 | Not Specified | nih.govdoi.org |

Utilization in Preclinical Pharmacokinetic and Disposition Studies

Following oral administration, exemestane is rapidly absorbed but undergoes significant first-pass metabolism in the liver. wikipedia.orgresearchgate.net The liver enzyme CYP3A4 is responsible for the oxidation of the methylidene group at the 6-position to form this compound. wikipedia.orgnih.gov This metabolite, along with others, is then further processed and excreted. wikipedia.org

The excretion of exemestane and its metabolites occurs through both urine and feces. wikipedia.org After administration of radiolabeled exemestane, approximately 42% of the radioactivity was recovered in the urine and 42% in the feces over a one-week period. fda.gov Unchanged exemestane accounts for less than 1% of the excreted dose in urine, highlighting the extensive metabolism of the drug. fda.gov

Role in Impurity Profiling and Reference Standard Applications in Pharmaceutical Research

In the context of pharmaceutical research and manufacturing, this compound is recognized as a significant impurity and a key metabolite of exemestane. pharmaceresearch.compharmaffiliates.comallmpus.com The identification and control of impurities are critical for ensuring the safety and efficacy of pharmaceutical products. veeprho.compharmaguideline.com

Regulatory guidelines necessitate the characterization and quantification of impurities in drug substances and products. synthinkchemicals.com Consequently, this compound serves as an important reference standard in the quality control of exemestane. synzeal.com Pharmaceutical reference standard providers offer highly characterized this compound for this purpose. synthinkchemicals.com

The use of this compound as a reference standard is crucial for several applications, including:

Method Development and Validation: To develop and validate analytical methods, such as HPLC, for the detection and quantification of this specific impurity in exemestane drug substance and finished products. veeprho.comsynthinkchemicals.com

Impurity Profiling: To establish a comprehensive impurity profile for exemestane, which is a regulatory requirement. pharmaguideline.comsynthinkchemicals.com

Stability Studies: To monitor the formation of this compound as a potential degradation product during stability testing of exemestane. synzeal.com

The availability of well-characterized reference standards for impurities like this compound is essential for pharmaceutical companies to meet stringent quality and regulatory standards. synthinkchemicals.comsynzeal.com

Future Research Trajectories and Translational Implications Preclinical Focus

Elucidating the Full Spectrum of Biological Activities of 6-Hydroxymethyl Exemestane (B1683764)

While primarily recognized as a metabolite of exemestane, 6-Hydroxymethyl Exemestane (6-HME) has been identified as a biologically active compound in its own right. nih.gov It is one of the main metabolites resulting from exemestane's complex metabolic transformation. nih.govnih.gov Research has confirmed that 6-HME is a potent inhibitor of the aromatase enzyme, the key target of exemestane in the treatment of hormone-dependent breast cancer. nih.govnih.gov

Studies comparing various exemestane analogs and metabolites have quantified the inhibitory activity of 6-HME. Although it is a less potent aromatase inhibitor than its parent compound, its activity is still significant. nih.gov For instance, in vitro testing against human placental aromatase revealed a notable 50% inhibitory concentration (IC50). nih.gov Beyond enzyme inhibition, investigations have also shown that 6-HME can reduce the viability of hormone-dependent breast cancer cells (MCF-7aro) in a manner that is dependent on both dose and time. nih.gov These findings suggest that the biological activity of 6-HME extends beyond simple aromatase inhibition and may involve direct effects on cancer cell survival. nih.gov Further preclinical studies are essential to fully characterize its anti-proliferative effects and explore other potential biological activities that have not yet been identified.

Table 1: Comparative Aromatase Inhibition of Exemestane and C-6 Modified Derivatives

| Compound | IC50 (nM) for Aromatase Inhibition |

|---|---|

| 6-methylene (Exemestane) | 27 |

| 6-spirooxirane | 206 |

| 6β-hydroxymethyl | 295 |

| 6-hydroxymethyl (6-HME) | 2,300 |

| 6β-carboxy | 7,200 |

This table presents the 50% inhibitory concentration (IC50) values for exemestane and several of its derivatives with modifications at the C-6 position, tested against human placental aromatase. Data is sourced from research by Buzzetti et al. nih.gov

Advanced Mechanistic Studies on Cellular Signaling Pathways

The biological effects of exemestane's metabolites, including this compound, are underpinned by their interaction with critical cellular signaling pathways. nih.gov Preclinical research indicates that these metabolites can suppress the growth of sensitive estrogen receptor-positive (ER+) breast cancer cells by inducing apoptosis (programmed cell death) and autophagy. nih.gov

Further investigation has revealed that the induction of apoptosis occurs via the mitochondrial pathway and involves the activation of caspase-8. nih.gov Moreover, these metabolites appear to trigger autophagy as a mechanism that promotes apoptosis. nih.gov These findings are significant as they demonstrate that the biological effects of the metabolites are distinct from those of the parent drug, exemestane. nih.gov An exemestane derivative, Oxymestane-D1, has been shown to cause an arrest in the G0/G1 phase of the cell cycle, an effect similar to that induced by 6-HME. nih.gov This suggests that a key area for future research is to conduct advanced mechanistic studies to fully map the signaling cascades affected by this compound. Such studies would clarify how it modulates pathways controlling the cell cycle, apoptosis, and autophagy, and determine its potential interactions with key receptors like the estrogen and androgen receptors. nih.govmdpi.com This deeper understanding could reveal novel therapeutic targets and strategies for overcoming resistance in breast cancer treatment.

Table 2: Effects of Exemestane Metabolites on Cellular Processes in Breast Cancer Cells

| Cellular Process | Effect | Signaling Pathway Involvement |

|---|---|---|

| Cell Cycle | Arrest | G0/G1 phase arrest noted for related compounds nih.gov |

| Apoptosis | Induction | Mitochondrial pathway, Caspase-8 activation nih.gov |

| Autophagy | Induction | Acts as a promoter mechanism for apoptosis nih.gov |

This table summarizes the observed effects of exemestane metabolites on key cellular processes in sensitive breast cancer cells, as identified in preclinical studies. nih.govnih.gov

Development of Novel Analogs based on this compound Structure

The structure of exemestane and its metabolites, including this compound, provides a valuable scaffold for the development of new therapeutic agents. nih.gov Structure-activity relationship (SAR) studies have already demonstrated that modifications at the C-6 position of the steroidal backbone can significantly alter aromatase inhibitory activity. nih.govnih.gov For example, the conversion of the 6-methylene group of exemestane to a 6-hydroxymethyl group, as seen in 6-HME, reduces but does not eliminate its potency against the aromatase enzyme. nih.gov

This principle has been extended to create other analogs, such as 1α,2α-epoxy-6-methylenandrost-4-ene-3,17-dione (also known as Oxymestane-D1), an exemestane derivative that has demonstrated potent aromatase inhibition. nih.govmdpi.com Such compounds are being investigated as potential multi-target drugs that not only inhibit aromatase but may also act as estrogen receptor antagonists and androgen receptor agonists. mdpi.com The structure of this compound, with its reactive hydroxyl group, offers a chemical handle for further synthetic modifications. Future research can focus on creating a library of novel analogs based on this structure, aiming to enhance potency, improve selectivity, or introduce multi-target functionalities. This approach could lead to the discovery of next-generation steroidal aromatase inhibitors with superior efficacy or the ability to overcome acquired resistance to current therapies. mdpi.com

Exploration of this compound as a Probe for Enzyme Activity

Exemestane is classified as a mechanism-based inactivator, or "suicide inhibitor," of the aromatase enzyme. wikipedia.org It acts as a false substrate, and upon being processed by the enzyme, it forms a reactive intermediate that binds irreversibly to the active site, leading to permanent inactivation. wikipedia.org This mechanism of action is conceptually similar to that of certain activity-based probes, which are designed to covalently modify the active site of a target enzyme, thereby providing a readout of its activity. rsc.org

While this compound itself has not been explicitly developed as an enzyme probe, its unique status as a key metabolite presents an intriguing avenue for future research. It is formed through the action of metabolic enzymes, primarily from the cytochrome P450 family, such as CYP3A. nih.govresearchgate.net Therefore, the structure of this compound could be leveraged to design chemical probes aimed at studying the activity of these specific metabolizing enzymes. By incorporating reporter tags (e.g., fluorescent or affinity labels) onto the this compound scaffold, researchers could potentially create tools to visualize and quantify the activity of enzymes responsible for exemestane's biotransformation in preclinical models. This would offer valuable insights into the interindividual variability observed in patient responses to exemestane therapy. nih.gov

Expanding Understanding of Exemestane Efficacy Dependence on its Metabolites

There is a growing body of evidence suggesting that the clinical efficacy of exemestane is not solely attributable to the parent drug but is also significantly influenced by its biologically active metabolites. nih.govnih.gov Studies have shown that major metabolites, including this compound and 17β-hydroxy-6-methylenandrosta-1,4-dien-3-one (17-βHE), are themselves potent aromatase inhibitors that effectively reduce the viability of breast cancer cells. nih.gov This indicates that the therapeutic effect of exemestane is likely a composite of the actions of the parent compound and the active metabolites generated after its metabolic transformation. nih.govnih.gov

Q & A

Q. What methodologies address interpatient variability in this compound metabolism due to genetic polymorphisms?

- Methodological Answer : Genotype patients for CYP3A4*1B or GSTA1 variants linked to exemestane clearance. Use population pharmacokinetics (PopPK) models to individualize dosing. In phase I trials, stratify cohorts by genotype and correlate with adverse events (e.g., hepatotoxicity) .

Data Contradiction Analysis

-

Example : While HER2/3-negative tumors showed better response to exemestane in the TEAM trial (HR=0.69), the IES trial found no predictive role for PR status. Resolve this by meta-analyzing individual patient data (IPD) across trials, adjusting for assay variability (e.g., IHC vs. RNA-based HER2 scoring) .

-

Example : BOLERO-2 reported improved PFS with everolimus + exemestane (HR=0.32), but enzalutamide + exemestane failed in unselected populations. This highlights the need for biomarker-driven patient stratification in combination trials .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.